molecular formula C16H20N2O2 B2658079 (1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797161-00-2

(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No. B2658079
CAS RN: 1797161-00-2
M. Wt: 272.348
InChI Key: GVGRGUCVGXCJTO-UHFFFAOYSA-N
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Description

(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, also known as ABT-594, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a novel analgesic. ABT-594 is a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in pain perception and modulation.

Scientific Research Applications

Potential Treatment for Cognitive Deficits in Schizophrenia

Research has identified compounds structurally related to (1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide as potential treatments for cognitive deficits in schizophrenia. Specifically, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (14, PHA-543,613) has been noted for its potent and selective agonist activity on the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). This compound shows rapid brain penetration and high oral bioavailability in rats, demonstrating efficacy in auditory sensory gating and cognitive performance models, particularly novel object recognition (Wishka et al., 2006).

Non-Narcotic Analgesic Applications

A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are structurally analogous to (1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, have shown significant non-narcotic analgesic properties. Bicifadine, a member of this series with the (1R,5S) absolute configuration, demonstrated potent analgesic activity in mouse writhing and rat paw-pain assays. Its unique non-narcotic profile differentiates it from other azabicycloalkane and 3-phenylpyrrolidine analgesics (Epstein et al., 1981).

Serotonin 5-HT4 Receptor Agonist for Gastrointestinal Motility

Compounds with a structure similar to (1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide have been synthesized as serotonin 5-HT4 receptor agonists. One such compound, TS-951, showed potent agonistic activity and high affinity for the serotonin 5-HT4 receptor. Importantly, it enhanced gastrointestinal motility in dogs without the unfavorable effects commonly associated with non-selective serotonin 5-HT4 receptor agonists. This indicates potential utility in treating gastrointestinal dysfunction (Suzuki et al., 2001).

Conformation-Activity Relationships in Biologically Active Peptides

Enantiopure pyrrolizidinone amino acids, similar in structure to (1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, have been synthesized for use in exploring conformation-activity relationships of various biologically active peptides. These compounds can serve as conformationally rigid dipeptide surrogates, offering insights into the structural aspects of peptide activity (Dietrich & Lubell, 2003).

Development of Cephalosporin Derivatives for ADEPT Approaches

A new cephalosporin derivative, closely related to the compound , has been synthesized for potential use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This compound, among others, can serve as a carrier for a wide range of drugs containing an amino group. Such developments in cephalosporin chemistry expand the possibilities for targeted drug delivery in cancer therapy (Blau et al., 2008).

properties

IUPAC Name

N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-20-15-10-6-12(7-11-15)17-16(19)18-13-4-3-5-14(18)9-8-13/h3-4,6-7,10-11,13-14H,2,5,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGRGUCVGXCJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

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